Cas no 156899-02-4 (3-(2'-N-Boc-hydrazino)benzoic acid)

3-(2'-N-Boc-hydrazino)benzoic acid is a protected hydrazine derivative featuring a benzoic acid backbone and a tert-butoxycarbonyl (Boc)-protected hydrazino group. This compound is particularly valuable in organic synthesis and medicinal chemistry, where it serves as a versatile intermediate for the construction of hydrazide-containing molecules. The Boc group ensures stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. Its benzoic acid moiety facilitates further functionalization via esterification or amidation. The product is well-suited for peptide coupling, heterocycle synthesis, and the development of pharmacologically active compounds, offering controlled reactivity and compatibility with a wide range of reaction conditions.
3-(2'-N-Boc-hydrazino)benzoic acid structure
156899-02-4 structure
Product name:3-(2'-N-Boc-hydrazino)benzoic acid
CAS No:156899-02-4
MF:C12H16N2O4
MW:252.266443252563
MDL:MFCD06658360
CID:107627

3-(2'-N-Boc-hydrazino)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarboxylicacid, 2-(3-carboxyphenyl)-, 1-(1,1-dimethylethyl) ester
    • 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
    • 3-(2'-N-Boc-hydrazino)benzoic acid
    • 3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid
    • 3-(N'-TERT-BUTOXYCARBONYL-HYDRAZINO)-BENZOIC ACID
    • 3-[[(2-methylpropan-2-yl)oxy-oxomethyl]hydrazo]benzoic acid
    • AB1211
    • 3-(2-Boc-hydrazino)benzoic Acid
    • AK153622
    • 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid
    • 3-(2-Boc-hydrazino)benzoicAcid
    • QALBKMGURMIQOA-UHFFFAOYSA-N
    • 5150AH
    • FCH1618022
    • SY040454
    • AX8027642
    • 3-(2-ter
    • MDL: MFCD06658360
    • Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: QALBKMGURMIQOA-UHFFFAOYSA-N
    • SMILES: O(C(N([H])N([H])C1=C([H])C([H])=C([H])C(C(=O)O[H])=C1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 252.11100
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 312
  • Topological Polar Surface Area: 87.7

Experimental Properties

  • PSA: 87.66000
  • LogP: 2.70030

3-(2'-N-Boc-hydrazino)benzoic acid Security Information

3-(2'-N-Boc-hydrazino)benzoic acid Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

3-(2'-N-Boc-hydrazino)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T78210-5g
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
156899-02-4
5g
¥1566.0 2021-09-03
TRC
B600410-1g
3-(2'-N-Boc-hydrazino)benzoic acid
156899-02-4
1g
$ 356.00 2023-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0098-250mg
3-(N'-tert-Butoxycarbonyl-hydrazino)-benzoic acid
156899-02-4 96%
250mg
¥1530.19 2025-01-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T78210-1g
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
156899-02-4 97%
1g
¥346.0 2024-07-18
eNovation Chemicals LLC
Y1124398-500mg
3-(N'-tert-Butoxycarbonyl-hydrazino)-benzoic acid
156899-02-4 95%
500mg
$285 2024-07-28
Ambeed
A165551-1g
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
156899-02-4 97%
1g
$75.0 2025-02-24
eNovation Chemicals LLC
K78353-1g
3-(2-N-Boc-hydrazino)benzoicacid
156899-02-4 97%
1g
$276 2023-09-03
Ambeed
A165551-5g
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
156899-02-4 97%
5g
$347.0 2025-02-24
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0098-1g
3-(N'-tert-Butoxycarbonyl-hydrazino)-benzoic acid
156899-02-4 96%
1g
2527.17CNY 2021-05-07
eNovation Chemicals LLC
Y1124398-100mg
3-(N'-tert-Butoxycarbonyl-hydrazino)-benzoic acid
156899-02-4 95%
100mg
$170 2024-07-28

Additional information on 3-(2'-N-Boc-hydrazino)benzoic acid

Introduction to 3-(2'-N-Boc-hydrazino)benzoic Acid (CAS No. 156899-02-4)

3-(2'-N-Boc-hydrazino)benzoic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 156899-02-4, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both a benzoic acid moiety and a hydrazino group, further enhanced by the protective N-Boc (tert-butoxycarbonyl) group, makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The compound's structure is of particular interest in the context of modern drug discovery. The benzoic acid component is well-known for its role as a pharmacophore in numerous therapeutic agents, contributing to properties such as solubility, bioavailability, and binding affinity. The hydrazino group introduces reactivity that can be exploited in the formation of Schiff bases and other heterocyclic compounds, which are prevalent in many drug candidates. The N-Boc protection on the hydrazine moiety ensures stability during synthetic processes while maintaining the reactivity necessary for subsequent functionalization.

In recent years, there has been a surge in research focused on hydrazino-containing compounds due to their broad spectrum of biological activities. Studies have highlighted the potential of such compounds as intermediates in the synthesis of antitumor, anti-inflammatory, and antimicrobial agents. For instance, derivatives of 3-(2'-N-Boc-hydrazino)benzoic acid have been explored for their ability to inhibit specific enzymes involved in cancer cell proliferation. This has been supported by computational studies that predict favorable interactions between the compound's scaffold and target proteins.

The N-Boc group in 3-(2'-N-Boc-hydrazino)benzoic acid not only enhances stability but also provides a handle for selective deprotection under mild acidic conditions. This feature is particularly valuable in multi-step syntheses where orthogonal protection strategies are employed. The ability to control reactivity with precision allows chemists to design complex molecular architectures with high fidelity, which is crucial for developing novel therapeutic agents.

Recent advancements in synthetic methodologies have further expanded the utility of 3-(2'-N-Boc-hydrazino)benzoic acid. Transition-metal-catalyzed cross-coupling reactions, for example, have enabled the introduction of diverse substituents at specific positions on the benzoic acid ring. These modifications can fine-tune the pharmacological properties of derivatives, leading to enhanced efficacy and reduced side effects. Such innovations underscore the importance of this compound as a building block in medicinal chemistry.

The compound's role extends beyond mere intermediacy; it also serves as a model system for understanding structure-activity relationships (SAR). By systematically varying substituents on the benzoic acid ring or the hydrazino group, researchers can gather insights into how different structural features influence biological activity. This information is invaluable for designing next-generation drugs with optimized properties.

In addition to its synthetic applications, 3-(2'-N-Boc-hydrazino)benzoic acid has been investigated for its potential role in material science. Its ability to form coordination complexes with metal ions has led to explorations in catalysis and nanotechnology. These applications highlight the compound's versatility beyond traditional pharmaceutical contexts.

The future prospects for 3-(2'-N-Boc-hydrazino)benzoic acid are promising, with ongoing research aiming to uncover new biological activities and synthetic utilities. Collaborative efforts between academia and industry are likely to drive further innovation, leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms.

As our understanding of molecular interactions continues to evolve, compounds like 3-(2'-N-Boc-hydrazino)benzoic acid will remain at the forefront of chemical biology research. Their unique structural features offer a rich palette for medicinal chemists to explore, ultimately contributing to the development of safer and more effective therapeutic agents.

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